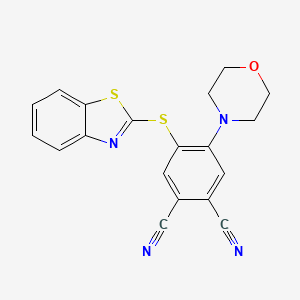
4-(Benzothiazol-2-ylsulfanyl)-5-morpholin-4-yl-phthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzothiazol-2-ylsulfanyl)-5-morpholin-4-yl-phthalonitrile is a complex organic compound featuring a benzothiazole moiety, a morpholine ring, and a phthalonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzothiazol-2-ylsulfanyl)-5-morpholin-4-yl-phthalonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde under acidic conditions.
Attachment of Sulfanyl Group: The benzothiazole derivative is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Formation of Phthalonitrile Core: The phthalonitrile core is synthesized separately by reacting phthalic anhydride with ammonia or an amine.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents, and nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced nitriles.
Substitution Products: Various substituted benzothiazole and morpholine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Benzothiazol-2-ylsulfanyl)-5-morpholin-4-yl-phthalonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzothiazole moiety is known for exhibiting various biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The presence of the benzothiazole ring, which is a common pharmacophore, suggests that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its stable and versatile chemical structure.
Mécanisme D'action
The mechanism of action of 4-(Benzothiazol-2-ylsulfanyl)-5-morpholin-4-yl-phthalonitrile involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the phthalonitrile group can participate in electron transfer reactions, influencing the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzothiazol-2-ylsulfanyl)-phthalonitrile: Lacks the morpholine ring, which may affect its solubility and biological activity.
5-Morpholin-4-yl-phthalonitrile: Lacks the benzothiazole moiety, potentially reducing its bioactivity.
4-(Benzothiazol-2-ylsulfanyl)-5-methyl-phthalonitrile: Contains a methyl group instead of the morpholine ring, which may alter its chemical and biological properties.
Uniqueness
4-(Benzothiazol-2-ylsulfanyl)-5-morpholin-4-yl-phthalonitrile is unique due to the combination of its benzothiazole, morpholine, and phthalonitrile groups. This unique structure provides a balance of chemical stability, reactivity, and potential biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H14N4OS2 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-ylsulfanyl)-5-morpholin-4-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H14N4OS2/c20-11-13-9-16(23-5-7-24-8-6-23)18(10-14(13)12-21)26-19-22-15-3-1-2-4-17(15)25-19/h1-4,9-10H,5-8H2 |
Clé InChI |
WNRGVLQJWBXNJO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C(=C2)C#N)C#N)SC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-N-{(2Z)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11094002.png)
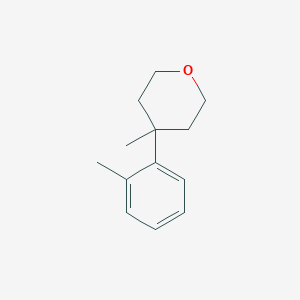
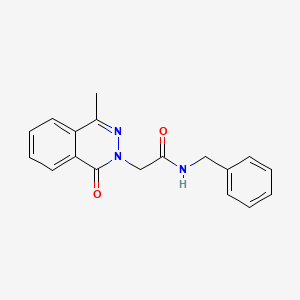
![2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11094028.png)
![1H-Pyrimido[4,5-d]pyrimidine-2,4-dione, 7-methyl-1-phenyl-5,5-bistrifluoromethyl-5,8-dihydro-](/img/structure/B11094037.png)
![11-(3-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094039.png)

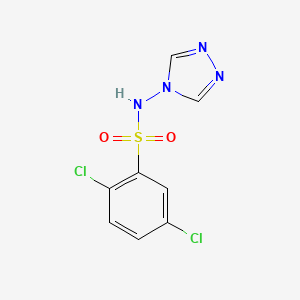
![1,1',3,3'-tetramethyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11094056.png)
![2-(2-Furyl)-4-{8-[2-(2-furyl)-4-phenyl-1H-imidazol-5-YL]dibenzo[B,D]furan-2-YL}-5-phenyl-1H-imidazole](/img/structure/B11094059.png)
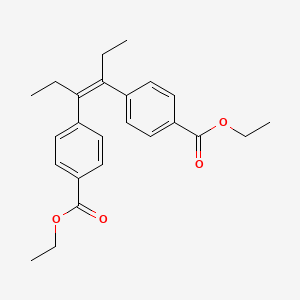
![[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile](/img/structure/B11094072.png)
![4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B11094083.png)
![1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11094100.png)
